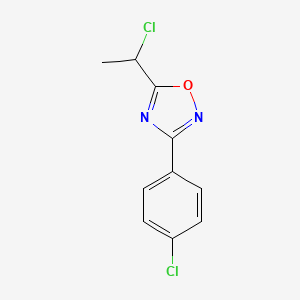

5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(1-chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6(11)10-13-9(14-15-10)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIPAQAGSSUVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure:

Alternative Synthetic Routes and Functionalization

- Halomethylation of 3-(4-chlorophenyl)-1,2,4-oxadiazole: Starting from 3-(4-chlorophenyl)-1,2,4-oxadiazole, selective chloromethylation at the 5-position can be achieved using chloromethyl reagents under controlled conditions, followed by substitution to introduce the 1-chloroethyl group.

- One-pot Synthesis Approaches: Recent advances include one-pot methods combining amidoxime formation, acylation, and cyclization steps in a single vessel, improving efficiency and yield.

- Nucleophilic Substitution: The chloro group on the ethyl substituent allows further functionalization by nucleophilic substitution, enabling the synthesis of derivatives with varied biological activity.

Data Table: Summary of Key Reaction Parameters

Research Findings and Analytical Data

- Yield and Purity: The method yields high purity products with yields reported up to 99% for similar 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles, indicating the robustness of the approach.

- Spectroscopic Characterization: The synthesized compound shows characteristic 1H NMR signals for aromatic protons and the chloromethyl or chloroethyl methylene protons. Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of the chlorinated oxadiazole.

- Solubility and Formulation: The compound exhibits solubility profiles compatible with DMSO and other co-solvents, facilitating biological testing and formulation.

Notes on Practical Considerations

- Order of Addition: Strict control of reagent addition order and temperature is critical to avoid side reactions and ensure selective acylation and cyclization.

- Use of Physical Methods: Techniques such as vortexing, ultrasound, or hot water baths can aid dissolution and reaction completion during formulation steps.

- Safety: Handling of chlorinated reagents requires appropriate safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxadiazole N-oxides.

Scientific Research Applications

5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound is studied for its use in the development of new materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of cellular functions. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

Positional Isomerism: 1,2,4- vs. 1,3,4-Oxadiazoles

- 5-(4-Chlorophenyl)-1,3,4-oxadiazole Derivatives :

describes 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives fused with triazolo rings. For example, compound 6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole-3-(2H)-thione (compound 4) exhibits enhanced hydrogen-bonding due to sulfur and nitrogen atoms, which may improve binding to biological targets compared to 1,2,4-oxadiazole analogs .

Chloroethyl vs. Chloromethyl Substituents

- 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (6c): This analog () replaces the branched 1-chloroethyl group with a chloromethyl moiety. NMR data (δ 4.78 ppm for CH2Cl in 6c) indicate distinct electronic environments compared to the chloroethyl derivative .

- Steric and Electronic Effects :

The 1-chloroethyl group in the target compound introduces branching, which may hinder rotational freedom and reduce metabolic degradation compared to linear chloromethyl analogs .

Aryl Group Modifications

Halogen-Substituted Phenyl Rings

- 3-(4-Fluoro-3-methylphenyl) and 3-(3-Fluoro-4-methylphenyl) Derivatives (): Fluorine substitution enhances electronegativity and metabolic stability. The 4-fluoro-3-methylphenyl analog (CID 43150195) has a molecular formula C11H10ClFN2O and SMILES CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)Cl)F, differing in halogen placement from the target compound. Fluorinated analogs may exhibit improved blood-brain barrier penetration .

- 3-(3,4-Dimethoxyphenyl) Derivatives :

Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole () show anti-inflammatory activity (61.9% at 20 mg/kg), suggesting that electron-donating methoxy groups enhance bioactivity compared to electron-withdrawing chlorophenyl groups .

Heteroaromatic Substituents

- 3-(Furan-2-yl) Derivative (): Replacing chlorophenyl with a furan ring (SMILES: CC(C1=NC(=NO1)C2=CC=CO2)Cl) introduces oxygen heteroatoms, improving water solubility. However, furan’s lower aromaticity may reduce π-π stacking interactions in biological systems .

Fused-Ring and Complex Derivatives

- Triazolo-Oxadiazole Hybrids ():

Compounds like 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (CAS 491873-61-1) incorporate sulfur and triazole moieties, enhancing hydrogen-bonding and metal-chelating capabilities. Such derivatives are explored for antimicrobial and anticancer applications .

Biological Activity

5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes existing research findings on its biological properties, focusing on its anticancer activity and mechanism of action.

- Molecular Formula : C10H8Cl2N2O

- Molecular Weight : 243.09 g/mol

- CAS Number : 1152532-43-8

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively studied, with a focus on their anticancer properties. The structure of this compound suggests it may exhibit similar activities to other oxadiazole compounds.

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:

- Mechanism of Action : Many oxadiazoles have been shown to interact with key molecular targets such as topoisomerases and kinases involved in cancer cell proliferation and survival. The specific activity of this compound against these targets is yet to be fully elucidated but is hypothesized based on structural similarities to other active compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of oxadiazoles, providing insights into their potential therapeutic applications:

- Study on Antiproliferative Effects :

- Molecular Docking Studies :

- Comparative Potency :

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 9.51 | Topoisomerase I inhibition |

| Compound B | HeLa | 0.67 | EGFR inhibition |

| This compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of appropriate precursors (e.g., amidoximes and acyl chlorides) under controlled conditions. Key steps include:

- Nucleophilic substitution : Introduction of the 1-chloroethyl group via alkylation.

- Oxadiazole ring formation : Cyclocondensation using reagents like POCl₃ or DCC in anhydrous solvents (e.g., dichloromethane or THF).

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

- Optimization : Adjusting temperature (60–80°C), solvent polarity, and stoichiometry of reagents can enhance yields (typically 50–65%) .

Q. How is the structural identity of this compound confirmed, and which spectroscopic techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., chloroethyl and chlorophenyl groups) through characteristic shifts (e.g., δ ~4.5 ppm for CH₂Cl, δ ~125–140 ppm for aromatic carbons).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₉Cl₂N₂O⁺, exact mass 263.0084).

- Infrared (IR) Spectroscopy : Detects oxadiazole ring vibrations (~960 cm⁻¹ for N–O stretch) and C–Cl bonds (~750 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its cytotoxicity or bioactivity?

- Methodological Answer :

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., breast T47D, colorectal HCT116) to assess IC₅₀ values.

- Flow cytometry : Detect apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G₁ phase accumulation) .

- Enzyme inhibition : Screen against targets like Sirt2 or kinases using fluorogenic substrates (e.g., α-tubulin-acetylLys40 peptide for Sirt2) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chloroethyl vs. methyl groups) influence structure-activity relationships (SAR) in related 1,2,4-oxadiazoles?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Chlorine at the 4-position of phenyl enhances metabolic stability and target binding (e.g., TIP47 in apoptosis induction).

- Alkyl chain flexibility : The 1-chloroethyl group may improve membrane permeability compared to rigid substituents.

- Comparative studies : Replace chloroethyl with methyl/pyridyl groups and measure changes in IC₅₀ (e.g., 3-pyridyl analogs show 2–3× lower activity in MX-1 tumor models) .

Q. What mechanistic insights exist for its apoptosis-inducing activity, and how can target identification be pursued?

- Methodological Answer :

- Photoaffinity labeling : Use a radiolabeled or biotinylated analog to crosslink and identify protein targets (e.g., TIP47, an IGF II receptor binding protein).

- CRISPR/Cas9 screening : Knockout candidate targets (e.g., TIP47) in resistant cell lines to confirm functional relevance.

- Molecular docking : Model interactions with TIP47 or Sirt2 using software like AutoDock Vina to predict binding modes .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?

- Methodological Answer :

- Xenograft models : Administer orally or intraperitoneally (10–50 mg/kg) in immunodeficient mice bearing MX-1 tumors. Monitor tumor volume and survival.

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS), bioavailability, and metabolite identification (e.g., hepatic CYP450-mediated dechlorination).

- Toxicity studies : Assess liver/kidney function (ALT, BUN levels) and hematological parameters .

Q. What strategies mitigate solubility limitations for in vivo applications?

- Methodological Answer :

- Prodrug design : Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility.

- Nanoparticle formulations : Encapsulate in PLGA or liposomal carriers to improve bioavailability.

- Co-solvent systems : Use Cremophor EL or cyclodextrins for preclinical dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.